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molecular formula C15H18 B8710356 1-Butyl-2-methylnaphthalene CAS No. 39036-72-1

1-Butyl-2-methylnaphthalene

Cat. No. B8710356
M. Wt: 198.30 g/mol
InChI Key: RJFYXVFTHRILQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03989746

Procedure details

1-Bromo-4-butyl-3-methylnaphthalene-- A solution of 1-chloromethyl-2-methylnaphthalene (32.3 g) in dry toluene (150 ml) was dropwise added to a Grignard reagent, from n-propylbromide (27.1 g), Mg(5.3 g), and dry ether (150 ml). The ether was evaporated, and the resulting solution was refluxed for 2 hrs. The reaction mixture was cooled and poured into an ice-cooled aqueous ammonium chloride. The organic layer was taken, and aqueous layer was extracted with ether. Combined organic solution was washed with 10% HCl, 10% NaOH, and water and dried. The solvent was evaporated, and the residue was distilled to give an oil (8.8 g) of 1-butyl-2-methylnaphthalene, bp2 82°-86° C. The oil (8.8 g) was brominated by a similar manner given in Example 9 to afford an oil (8.0 g, 65.1%) of bp2 124°-128° C.
Name
1-Bromo-4-butyl-3-methylnaphthalene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
32.3 g
Type
reactant
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
27.1 g
Type
reactant
Reaction Step One
[Compound]
Name
Mg
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([CH2:12][CH2:13][CH2:14][CH3:15])=[C:4]([CH3:16])[CH:3]=1.ClCC1C2C(=CC=CC=2)C=CC=1C.C(Br)CC.CCOCC>C1(C)C=CC=CC=1>[CH2:12]([C:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH:2]=[CH:3][C:4]=1[CH3:16])[CH2:13][CH2:14][CH3:15]

Inputs

Step One
Name
1-Bromo-4-butyl-3-methylnaphthalene
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C2=CC=CC=C12)CCCC)C
Name
Quantity
32.3 g
Type
reactant
Smiles
ClCC1=C(C=CC2=CC=CC=C12)C
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
27.1 g
Type
reactant
Smiles
C(CC)Br
Name
Mg
Quantity
5.3 g
Type
reactant
Smiles
Name
Quantity
150 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ether was evaporated
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was refluxed for 2 hrs
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
ADDITION
Type
ADDITION
Details
poured into an ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooled aqueous ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
aqueous layer was extracted with ether
WASH
Type
WASH
Details
Combined organic solution was washed with 10% HCl, 10% NaOH, and water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C1=C(C=CC2=CC=CC=C12)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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